2,3-Diamino-1-propanethiol dihydrobromide is a chemical compound with the formula C₃H₁₀N₂S·2HBr and a molecular weight of 268.014 g/mol. It is classified as an organic thiol and is primarily used in scientific research and synthesis applications. This compound is notable for its dual amino and thiol functional groups, which contribute to its reactivity and utility in various chemical processes.
The compound can be synthesized through various methods, often involving the reaction of appropriate precursors in a controlled environment. It has been commercially available from suppliers like VWR and Chemodex, indicating its relevance in laboratory settings for research and development purposes .
2,3-Diamino-1-propanethiol dihydrobromide falls under the category of amines due to the presence of amino groups, and thiols because of the thiol (-SH) group. Its classification as a dihydrobromide salt indicates that it is combined with hydrobromic acid, enhancing its solubility in polar solvents.
The synthesis of 2,3-Diamino-1-propanethiol dihydrobromide can be achieved through several methods:
Technical details such as reaction conditions (temperature, pressure) and catalysts (if any) are crucial for optimizing yield and purity .
The compound participates in various chemical reactions due to its functional groups:
Technical details regarding reaction conditions (solvent choice, temperature) are critical for achieving desired outcomes .
The mechanism of action for 2,3-Diamino-1-propanethiol dihydrobromide primarily revolves around its role as a nucleophile in biochemical reactions. The amino groups can participate in hydrogen bonding and coordination with metal ions, while the thiol group can facilitate redox reactions.
Data from studies indicate that this compound may also interact with biological molecules, influencing enzyme activity or acting as a reducing agent in biochemical pathways .
Relevant analyses highlight that the compound's physical state and solubility make it suitable for various laboratory applications .
2,3-Diamino-1-propanethiol dihydrobromide serves multiple roles in scientific research:
Its versatility makes it valuable in both synthetic chemistry and biological research contexts .
2,3-Diamino-1-propanethiol dihydrobromide is formally designated as 2,3-diaminopropane-1-thiol dihydrobromide under IUPAC rules. This name specifies:
Table 1: Nomenclature and Chemical Identifiers
| Designation Type | Identifier | |
|---|---|---|
| Systematic IUPAC Name | 2,3-Diaminopropane-1-thiol dihydrobromide | |
| Common Synonyms | 2,3-Diamino-1-propanethiol dihydrobromide; DAPT dihydrobromide | |
| CAS Registry Number | 70548-07-1 | |
| Molecular Formula | C₃H₁₀N₂S·2HBr | |
| Canonical SMILES | SCC([NH3+])C[NH3+].[Br-].[Br-] | |
| InChI Key | QKAYOPSZSQIZDI-UHFFFAOYSA-N | [3] [4] [7] |
The dihydrobromide salt enhances stability and crystallinity compared to the free base, with the bromides neutralizing the ammonium ions (C₃H₁₂Br₂N₂S for the ionic form) [1] [3].
This compound belongs to the broader class of β-aminothiols, characterized by amino and thiol groups on adjacent carbon atoms. Key structural analogs include:
Table 2: Structural Analogs and Functional Differences
| Compound Name | Molecular Formula | Key Features | Primary Applications | |
|---|---|---|---|---|
| 2,3-Diamino-1-propanethiol·2HBr | C₃H₁₀N₂S·2HBr | Thiol + dual amino groups | Building block for heterocycles | |
| Cysteamine | C₂H₇NS | Thiol + single amino group | Cystinosis treatment | |
| 1,3-Diaminopropane | C₃H₁₀N₂ | Dual amino groups, no sulfur | Ligand for metal complexes | |
| 2,3-Diaminopropionic acid | C₃H₈N₂O₂ | Dual amino + carboxyl groups | Enzyme inhibition studies | [2] [5] [9] |
The thiol group in 2,3-diamino-1-propanethiol enables nucleophilic reactions (e.g., disulfide bond formation), while its diamine moiety allows bifunctional coordination or polymer synthesis [3] [7].
The compound was first synthesized in 1979 by Piper et al., who documented its preparation via bromination of protected thiol intermediates followed by amination and hydrobromide salt formation [3]. Key milestones include:
Table 3: Key Literature and Research Applications
| Year | Study | Contribution | Citation |
|---|---|---|---|
| 1979 | Piper et al. | First synthesis and chemical characterization | [3] |
| 1986–1994 | Heterocyclic Chemistry Studies | Applications in diazaborinane metallation | [2] |
| 2009 | Antifolate Design | Furopyrimidine synthesis for enzyme inhibition | [5] |
| 2017 | Multi-Targeted Antifolates | Evaluation in dual TS/DHFR inhibition strategies | [5] |
Current research exploits its versatility in medicinal chemistry, particularly in designing multi-enzyme targeting agents [5].
CAS No.: 25560-91-2
CAS No.: 39148-58-8
CAS No.:
CAS No.: 127886-77-5